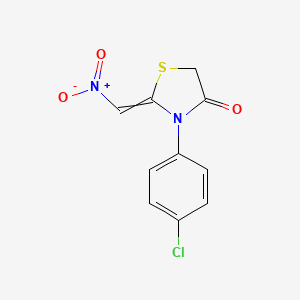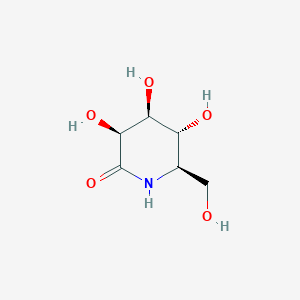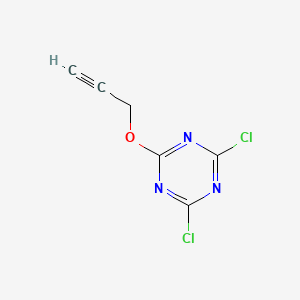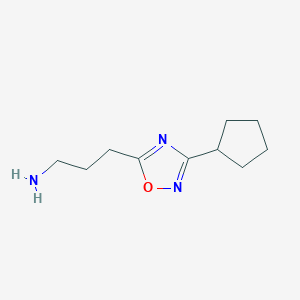
Calcium hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium hexadecanoate, also known as calcium palmitate, is a calcium salt of hexadecanoic acid (palmitic acid). It is a white, waxy solid that is commonly used in various industrial and scientific applications. The compound has the chemical formula C32H62CaO4 and is known for its stability and non-toxic nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium hexadecanoate can be synthesized through the reaction of hexadecanoic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolving hexadecanoic acid in a suitable solvent.
- Adding calcium hydroxide to the solution.
- Heating the mixture to facilitate the reaction.
- Filtering and drying the resulting this compound precipitate.
Industrial Production Methods
In industrial settings, this compound is produced by reacting hexadecanoic acid with calcium oxide or calcium hydroxide under controlled conditions. The process involves:
- Mixing hexadecanoic acid with calcium oxide or calcium hydroxide.
- Heating the mixture to a specific temperature to ensure complete reaction.
- Cooling and filtering the product to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions
Calcium hexadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Reduction: Under specific conditions, it can be reduced to form calcium and hexadecanoic acid.
Substitution: It can participate in substitution reactions where the hexadecanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products
Oxidation: Calcium carbonate and water.
Reduction: Calcium and hexadecanoic acid.
Substitution: Depending on the substituent, various calcium salts and organic compounds.
Aplicaciones Científicas De Investigación
Calcium hexadecanoate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in the production of polymers and plastics.
Biology: Employed in the study of lipid metabolism and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a calcium supplement.
Industry: Utilized as a lubricant, surfactant, and emulsifying agent in various industrial processes .
Mecanismo De Acción
Calcium hexadecanoate exerts its effects through several mechanisms:
Calcium Ion Release: It releases calcium ions, which play a crucial role in various cellular processes, including signal transduction and muscle contraction.
Lipid Interaction: The hexadecanoate component interacts with lipid membranes, affecting their fluidity and permeability.
Enzyme Modulation: It can modulate the activity of enzymes involved in lipid metabolism and calcium signaling pathways
Comparación Con Compuestos Similares
Similar Compounds
Calcium stearate: Another calcium salt of a long-chain fatty acid, used as a stabilizer and lubricant.
Calcium oleate: A calcium salt of oleic acid, used in cosmetics and as a surfactant.
Calcium laurate: A calcium salt of lauric acid, used in soaps and detergents.
Uniqueness
Calcium hexadecanoate is unique due to its specific fatty acid chain length (16 carbons) and its widespread use in both scientific research and industrial applications. Its stability, non-toxicity, and ability to release calcium ions make it particularly valuable in various fields .
Propiedades
Fórmula molecular |
C16H31CaO2+ |
|---|---|
Peso molecular |
295.49 g/mol |
Nombre IUPAC |
calcium;hexadecanoate |
InChI |
InChI=1S/C16H32O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+2/p-1 |
Clave InChI |
MCOHUAJYLALSJT-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B11726127.png)
![4,4-Dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B11726132.png)
![3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11726138.png)





![2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11726174.png)
![2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11726177.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)
